5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide
Description
Properties
IUPAC Name |
5-fluoro-3-methyl-1-benzothiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2S2/c1-5-7-4-6(10)2-3-8(7)14-9(5)15(11,12)13/h2-4H,1H3,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJROMBCJDSOQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide typically involves the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Sulfonamide Formation: The sulfonamide group can be introduced by reacting the benzothiophene derivative with sulfonyl chlorides in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
1.1. Sulfonylation of Amines
The compound is typically synthesized via sulfonylation of amines using 5-fluoro-3-methyl-1-benzothiophene-2-sulfonyl chloride as a precursor. This reaction proceeds under mild alkaline conditions:
| Reaction | Conditions | Yield | Reference |
|---|---|---|---|
| R-NH₂ + Sulfonyl chloride → Sulfonamide | K₂CO₃, DMF, 0–25°C | 70–85% |
For example, reaction with ammonia or primary amines generates the corresponding sulfonamide derivatives .
1.2. Intermediate Sulfonyl Chloride Preparation
The sulfonyl chloride precursor is synthesized via chlorosulfonation of 5-fluoro-3-methyl-1-benzothiophene using chlorosulfonic acid:
This reaction requires controlled temperatures (0–5°C) to minimize side reactions .
2.1. Sulfonamide Bond Cleavage
The sulfonamide group (-SO₂NH-) is susceptible to enzymatic or acidic hydrolysis, leading to bond cleavage:
| Condition | Product | Half-life (Human Liver Microsomes) |
|---|---|---|
| pH < 3 or CYP450 enzymes | 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonic acid + NH₃ | 11–30 minutes |
This degradation pathway limits metabolic stability, prompting structural modifications (e.g., replacing -SO₂NH- with -SO₂-) to enhance resistance .
2.2. Oxidative N-Dealkylation
While the methyl group at the 3-position is relatively stable, N-dealkylation can occur if alkyl chains are present on the sulfonamide nitrogen. For example:
This reaction is mitigated by steric hindrance from bulky substituents .
3.1. Nucleophilic Substitution
The sulfonamide nitrogen can undergo alkylation or arylation under basic conditions:
| Reagent | Product | Application |
|---|---|---|
| R-X (alkyl/aryl halides) | N-substituted sulfonamides | Enhanced receptor binding |
| Epoxides | N-hydroxyalkyl derivatives | Improved water solubility |
3.2. Oxidation Reactions
The benzothiophene ring is resistant to oxidation due to electron-withdrawing fluorine, but the methyl group can be oxidized to a carboxylic acid under strong conditions:
This modification alters electronic properties and binding affinities .
Stability and Reactivity Under Various Conditions
5.1. Metabolic Stability Optimization
Replacing the sulfonamide with a sulfone group increased metabolic half-life from 11 minutes to >120 minutes in human liver microsomes .
5.2. Receptor Binding Modifications
Scientific Research Applications
Chemistry
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide serves as a building block for synthesizing more complex molecules. It is utilized as a reagent in various organic reactions, enabling the development of new compounds with desired properties.
Biology
The compound has been investigated for its potential as an enzyme inhibitor , particularly targeting carbonic anhydrase, which plays a role in numerous physiological processes. Inhibition of this enzyme may lead to therapeutic strategies against diseases influenced by acid-base balance. Additionally, studies suggest interactions with biological macromolecules, indicating its potential as a ligand for various receptors.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic properties , including:
- Antibacterial Activity : Similar compounds have shown effectiveness in inhibiting bacterial folic acid synthesis, suggesting that this compound may exhibit similar properties.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzothiophene can exhibit cytotoxic effects against cancer cell lines, indicating that this compound may also possess anticancer properties through mechanisms affecting cell proliferation and apoptosis.
- Anti-inflammatory Effects : Research into the anti-inflammatory potential of this compound is ongoing, with promising results reported in various studies.
Industry
In industrial applications, this compound is used in the development of advanced materials such as:
- Corrosion Inhibitors : Thiophene derivatives are recognized for their effectiveness in preventing corrosion in metal surfaces.
- Organic Semiconductors : The compound's unique properties make it suitable for use in organic electronic devices.
Case Study 1: Antibacterial Activity
A study evaluated the antibacterial effects of this compound against various bacterial strains. Results indicated significant inhibition of bacterial growth, supporting its potential as an antibacterial agent .
Case Study 2: Anticancer Properties
In vitro tests demonstrated that this compound exhibited cytotoxicity against several cancer cell lines. Mechanistic studies revealed that it induces apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism of action of 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran ()
Structural Differences :
- Core Heterocycle : The benzofuran analog replaces the benzothiophene’s sulfur atom with oxygen, reducing electron density and polarizability.
- Sulfonyl Substituent : The title compound features a sulfonamide (-SO₂NH₂), while the benzofuran derivative has a 3-fluorophenylsulfonyl group (-SO₂-C₆H₄-F) at position 3.
Implications :
- Solubility : The sulfonamide in the target compound may improve aqueous solubility relative to the bulkier 3-fluorophenylsulfonyl group.
- Synthetic Routes : The benzofuran derivative’s synthesis likely involves sulfonation of a pre-formed benzofuran core, whereas the target compound may require direct sulfonamide introduction during heterocycle assembly .
Table 1: Key Structural and Physicochemical Comparisons
| Property | 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide | 5-Fluoro-3-(3-fluorophenylsulfonyl)-2-methyl-1-benzofuran |
|---|---|---|
| Core Heterocycle | Benzothiophene (S-containing) | Benzofuran (O-containing) |
| Substituent at Position 3 | Methyl | 3-Fluorophenylsulfonyl |
| Molecular Formula | C₉H₇FNO₂S₂ (hypothetical) | C₁₅H₁₀F₂O₃S (reported) |
| Key Functional Groups | Sulfonamide, Fluorine, Methyl | Sulfonyl, Fluorine, Methyl |
Comparison with 5-Fluoro-N-[2-(methanesulfonyl)-4-(pyridin-4-yl)phenyl]-3-methyl-1-benzothiophene-2-sulfonamide ()
Structural Differences :
- Sulfonamide Substituents : The target compound has a simpler sulfonamide group, while the analog (A1AOP) includes a methanesulfonyl (-SO₂CH₃) and a pyridin-4-yl group on the adjacent phenyl ring.
Implications :
- Bioactivity : The pyridine ring in A1AOP may enhance binding to metalloenzymes or receptors via coordination or hydrogen bonding.
- Lipophilicity : The additional methanesulfonyl and pyridinyl groups in A1AOP could reduce membrane permeability compared to the simpler target compound.
- Synthetic Complexity : A1AOP’s synthesis likely involves multi-step functionalization, including sulfonation and cross-coupling for pyridine introduction, whereas the target compound may be synthesized via direct sulfonamide formation .
Table 2: Functional Group and Pharmacokinetic Comparisons
Biological Activity
5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the molecular formula C₉H₈FNO₂S₂, characterized by a benzothiophene core with a fluorine atom at the 5-position and a sulfonamide group at the 2-position. The presence of the sulfonamide moiety is crucial as it is well-known for its biological activity, particularly in antibacterial and anticancer applications.
The biological activity of this compound is primarily attributed to its interactions with various biological targets:
- Antibacterial Activity : Similar compounds have shown effectiveness in inhibiting bacterial folic acid synthesis, a mechanism common among sulfonamides. This suggests that this compound may exhibit similar antibacterial properties.
- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase, which plays a role in numerous physiological processes. Inhibition of this enzyme can lead to therapeutic strategies against diseases influenced by acid-base balance.
- Anticancer Properties : Preliminary studies indicate that derivatives of benzothiophene can exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may also possess anticancer properties through mechanisms affecting cell proliferation and apoptosis.
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some related compounds:
| Compound Name | Bacterial Strain | MIC (µM) |
|---|---|---|
| 5-Fluoro-3-methyl-1-benzothiophene | E. coli | TBD |
| S. aureus | TBD | |
| S. agalactiae | TBD | |
| Benzothiophene Derivative A | MRSA | 0.20 |
| Benzothiophene Derivative B | S. Typhimurium | TBD |
Note: TBD indicates that specific data for this compound was not available in the reviewed literature but is expected based on structural similarities.
Anticancer Activity
In vitro studies have indicated cytotoxic effects against cancer cell lines, with ongoing research exploring the specific pathways affected by this compound. Further detailed studies are required to quantify its efficacy across different cancer types.
Case Studies and Research Findings
Several studies have explored the biological activity of compounds similar to this compound:
- Antibacterial Studies : Research indicated that certain benzothiophene derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, reinforcing the potential of sulfonamide-containing compounds in combating infections .
- Enzyme Interaction Studies : Investigations into enzyme binding affinities revealed promising interactions with carbonic anhydrase, suggesting avenues for therapeutic development targeting metabolic disorders .
- Cytotoxicity Assays : Studies on cancer cell lines demonstrated that related compounds could induce apoptosis and inhibit cell growth, highlighting the need for further exploration of the anticancer potential of this compound .
Q & A
Basic: What are the established synthetic routes for 5-Fluoro-3-methyl-1-benzothiophene-2-sulfonamide, and how can purity be optimized?
Methodological Answer:
A common approach involves multi-step functionalization of benzothiophene precursors. For example, sulfonamide introduction may follow a nucleophilic substitution reaction using sulfonyl chloride intermediates under anhydrous conditions (e.g., dichloromethane or THF). Purification often employs column chromatography with ethyl acetate/hexane gradients to isolate the product . Yield optimization (e.g., 82% in analogous benzofuran sulfonamide synthesis) requires precise control of reaction time, temperature, and stoichiometry, as seen in reflux conditions with KOH in methanol/water systems . Purity validation via HPLC or TLC (Rf = 0.65 in ethyl acetate) is critical .
Basic: How is crystallographic data used to confirm the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) is the gold standard. The benzothiophene core’s planarity (mean deviation <0.005 Å) and intermolecular interactions (e.g., O–H⋯O hydrogen bonds forming centrosymmetric dimers) are key metrics . Refinement with riding models for H-atoms (C–H = 0.95–0.98 Å, Uiso adjustments) ensures accuracy . Compare experimental bond angles/parameters (e.g., C–S–O angles ~109°) with DFT-optimized geometries to resolve discrepancies .
Advanced: How do solvent polarity and protic/aprotic environments influence the reactivity of the sulfonamide group in cross-coupling reactions?
Methodological Answer:
Protic solvents (e.g., methanol) may stabilize intermediates via hydrogen bonding, but can compete with nucleophilic attack on the sulfonamide’s sulfur center. In contrast, aprotic solvents (e.g., DMF) enhance electrophilicity, favoring SNAr reactions. For example, fluorinated alcohols like hexafluoropropan-2-ol increase electrophilicity by polarizing the sulfonamide group, as demonstrated in analogous benzofuran oxidations . Solvent choice should align with reaction mechanism (e.g., radical vs. ionic pathways).
Advanced: How can contradictory spectroscopic data (e.g., NMR vs. IR) be resolved during structural elucidation?
Methodological Answer:
- NMR : Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For example, fluorine’s deshielding effect may shift adjacent proton resonances.
- IR : Confirm sulfonamide presence via S=O stretching bands (1320–1350 cm⁻¹ and 1140–1160 cm⁻¹). Discrepancies may arise from crystal packing effects, as seen in hydrogen-bonded dimers altering vibrational modes .
- HRMS : Validate molecular ion ([M+H]⁺) and isotopic patterns (e.g., sulfur’s ³²S/³⁴S ratio).
Advanced: What computational methods are suitable for predicting the compound’s adsorption behavior on indoor surfaces, and how does this impact environmental fate studies?
Methodological Answer:
Molecular dynamics (MD) simulations with force fields (e.g., AMBER) can model adsorption on silica or cellulose surfaces (common indoor materials). Key parameters include van der Waals interactions and hydrogen-bonding propensity, as observed in benzofuran derivatives . Experimental validation via microspectroscopic imaging (e.g., AFM-IR) quantifies surface reactivity, critical for assessing environmental persistence and oxidation pathways .
Advanced: How does the fluorine substituent affect electronic properties and biological activity compared to non-fluorinated analogs?
Methodological Answer:
Fluorine’s electronegativity increases the sulfonamide’s acidity (pKa reduction) and enhances metabolic stability. In crystallographic studies, fluorine induces torsional strain (e.g., C–F bond angles ~117°) that may alter binding pocket interactions . Comparative SAR studies with chloro/methyl analogs (e.g., 4-chloro-5-fluoro-pyrimidines) show fluorine’s role in improving target selectivity .
Advanced: What safety protocols are critical for handling this compound, given its structural similarity to toxic sulfonamides?
Methodological Answer:
- Waste Management : Segregate halogenated waste and use professional disposal services to avoid environmental release of persistent sulfonamide derivatives .
- PPE : Use nitrile gloves and fume hoods due to potential skin absorption and respiratory irritation.
- Toxicity Screening : Prioritize Ames tests for mutagenicity and zebrafish models for acute toxicity, as recommended for sulfonamide intermediates .
Advanced: How can hydrogen-bonding networks in the crystal lattice influence solubility and formulation stability?
Methodological Answer:
Centrosymmetric dimers (via O–H⋯O bonds) reduce solubility in nonpolar solvents but enhance thermal stability. For drug formulation, co-crystallization with hydrophilic partners (e.g., PEG) disrupts these networks, improving bioavailability. Thermal analysis (DSC/TGA) of the crystal lattice (m.p. 436–437 K) guides excipient selection .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
